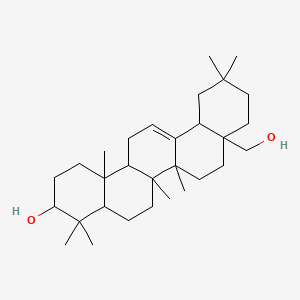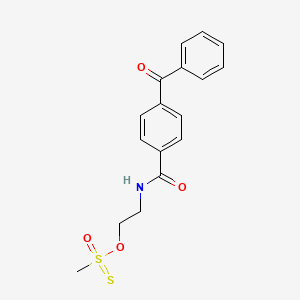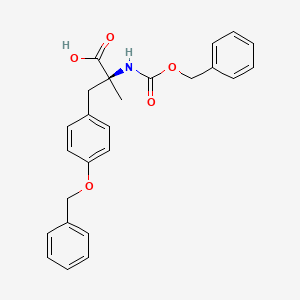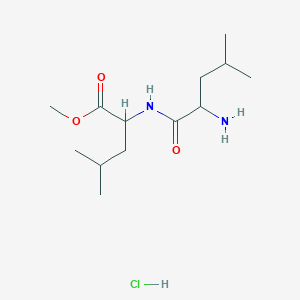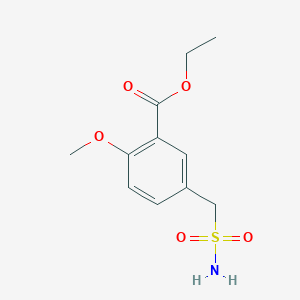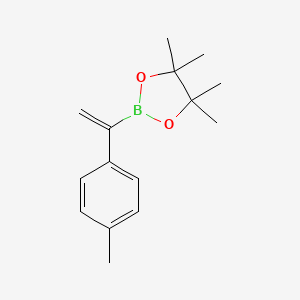![molecular formula C13H18FNO B13401985 [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a methanol moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Hydroxylation: The methanol moiety can be introduced through hydroxylation reactions, often using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further reduce it to a hydrocarbon.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the methanol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of alcohols and corresponding acids or bases.
科学的研究の応用
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may modulate neurotransmitter activity, inhibit enzyme function, or alter cellular signaling pathways.
類似化合物との比較
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol can be compared to other piperidine derivatives such as:
Methylcyclohexane: Similar in structure but lacks the fluorophenyl group, resulting in different chemical properties and biological activities.
Wollastonite: A calcium silicate compound used as a filler in rubber, which differs significantly in structure and application.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H18FNO |
|---|---|
分子量 |
223.29 g/mol |
IUPAC名 |
[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-11(10(8-15)9-16)12-4-2-3-5-13(12)14/h2-5,10-11,16H,6-9H2,1H3/t10-,11+/m1/s1 |
InChIキー |
MTPBJZJBULTHST-MNOVXSKESA-N |
異性体SMILES |
CN1CC[C@@H]([C@H](C1)CO)C2=CC=CC=C2F |
正規SMILES |
CN1CCC(C(C1)CO)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


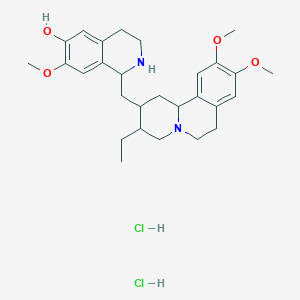
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
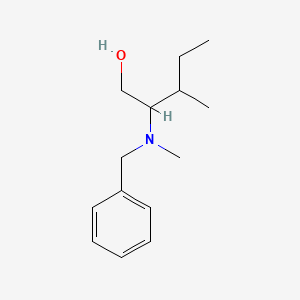
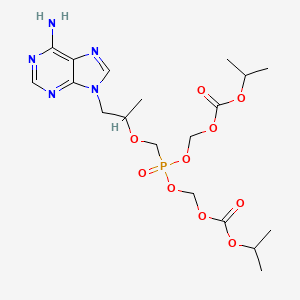
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
